molecular formula C17H18FN3O3 B2944689 2-({1-[2-(4-Fluorophenoxy)acetyl]azetidin-3-yl}methyl)-6-methyl-2,3-dihydropyridazin-3-one CAS No. 2309734-64-1

2-({1-[2-(4-Fluorophenoxy)acetyl]azetidin-3-yl}methyl)-6-methyl-2,3-dihydropyridazin-3-one

Cat. No.: B2944689
CAS No.: 2309734-64-1
M. Wt: 331.347
InChI Key: FNOUKHUCJGUFCR-UHFFFAOYSA-N
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Description

2-({1-[2-(4-Fluorophenoxy)acetyl]azetidin-3-yl}methyl)-6-methyl-2,3-dihydropyridazin-3-one is a complex organic compound that belongs to the class of heterocyclic compounds This compound is characterized by the presence of a pyridazinone ring, an azetidine ring, and a fluorophenoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({1-[2-(4-Fluorophenoxy)acetyl]azetidin-3-yl}methyl)-6-methyl-2,3-dihydropyridazin-3-one typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Formation of the Azetidine Ring: This can be achieved through the cyclization of appropriate precursors under basic conditions.

    Introduction of the Fluorophenoxy Group: This step involves the nucleophilic substitution reaction where a fluorophenol derivative reacts with an appropriate electrophile.

    Formation of the Pyridazinone Ring: This is typically achieved through cyclization reactions involving hydrazine derivatives and appropriate diketones.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-({1-[2-(4-Fluorophenoxy)acetyl]azetidin-3-yl}methyl)-6-methyl-2,3-dihydropyridazin-3-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols, and electrophiles such as alkyl halides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or amines.

Scientific Research Applications

    Medicinal Chemistry: It may serve as a lead compound for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.

    Biology: The compound can be used in studies to understand its interaction with biological macromolecules such as proteins and nucleic acids.

    Industry: It may find applications in the synthesis of other complex organic molecules used in various industrial processes.

Mechanism of Action

The mechanism of action of 2-({1-[2-(4-Fluorophenoxy)acetyl]azetidin-3-yl}methyl)-6-methyl-2,3-dihydropyridazin-3-one involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenoxy group may enhance its binding affinity to these targets, while the azetidine and pyridazinone rings may contribute to its overall stability and reactivity. The exact pathways involved would depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 2-({1-[2-(4-Chlorophenoxy)acetyl]azetidin-3-yl}methyl)-6-methyl-2,3-dihydropyridazin-3-one
  • 2-({1-[2-(4-Bromophenoxy)acetyl]azetidin-3-yl}methyl)-6-methyl-2,3-dihydropyridazin-3-one

Uniqueness

The presence of the fluorophenoxy group in 2-({1-[2-(4-Fluorophenoxy)acetyl]azetidin-3-yl}methyl)-6-methyl-2,3-dihydropyridazin-3-one distinguishes it from its analogs with different halogen substitutions. This fluorine atom can significantly influence the compound’s electronic properties, reactivity, and biological activity, making it a unique candidate for various applications.

Properties

IUPAC Name

2-[[1-[2-(4-fluorophenoxy)acetyl]azetidin-3-yl]methyl]-6-methylpyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18FN3O3/c1-12-2-7-16(22)21(19-12)10-13-8-20(9-13)17(23)11-24-15-5-3-14(18)4-6-15/h2-7,13H,8-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNOUKHUCJGUFCR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=O)C=C1)CC2CN(C2)C(=O)COC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18FN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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